molecular formula C9H12O3S B14493380 Methyl 2-methyl-2-[(thiophen-3-yl)oxy]propanoate CAS No. 63114-88-5

Methyl 2-methyl-2-[(thiophen-3-yl)oxy]propanoate

Cat. No.: B14493380
CAS No.: 63114-88-5
M. Wt: 200.26 g/mol
InChI Key: BJZNTBNLPYHUBP-UHFFFAOYSA-N
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Description

Methyl 2-methyl-2-[(thiophen-3-yl)oxy]propanoate is an organic compound with the molecular formula C8H10O2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is used primarily in research and development settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-2-[(thiophen-3-yl)oxy]propanoate typically involves the esterification of 2-methyl-2-[(thiophen-3-yl)oxy]propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-2-[(thiophen-3-yl)oxy]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-methyl-2-[(thiophen-3-yl)oxy]propanoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-methyl-2-[(thiophen-3-yl)oxy]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The thiophene ring can participate in π-π interactions, while the ester group can undergo hydrolysis to release active metabolites .

Properties

CAS No.

63114-88-5

Molecular Formula

C9H12O3S

Molecular Weight

200.26 g/mol

IUPAC Name

methyl 2-methyl-2-thiophen-3-yloxypropanoate

InChI

InChI=1S/C9H12O3S/c1-9(2,8(10)11-3)12-7-4-5-13-6-7/h4-6H,1-3H3

InChI Key

BJZNTBNLPYHUBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OC)OC1=CSC=C1

Origin of Product

United States

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